![molecular formula C15H15ClN2O3S B11173250 2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11173250.png)
2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a chlorophenyl group and a sulfamoylphenyl group connected by an acetamide linkage.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide involves several steps. One common method includes the reaction of 4-chlorobenzylamine with 4-sulfamoylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.
Scientific Research Applications
The primary mechanism of action for 2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide involves the inhibition of carbonic anhydrases. This inhibition can lead to therapeutic effects in various medical conditions:
- Glaucoma : The compound's ability to reduce intraocular pressure makes it a candidate for treating glaucoma.
- Epilepsy : By modulating ion transport, it may help in controlling seizures.
- Cancer Treatment : Its role in inhibiting tumor growth through metabolic modulation is under investigation.
Applications in Scientific Research
The compound has been studied for several applications in scientific research:
- Carbonic Anhydrase Inhibition :
- Synthesis of Novel Derivatives :
- Anti-inflammatory Research :
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound and its derivatives:
- A study demonstrated that modifications to the sulfamoyl group can enhance radical scavenging activity, indicating potential use as antioxidants .
- Another research article highlighted the synthesis of novel sulfonamide derivatives that exhibited improved biological activity compared to their predecessors, paving the way for further exploration in drug development .
Data Table: Summary of Applications
Application Area | Details |
---|---|
Glaucoma Treatment | Reduces intraocular pressure via carbonic anhydrase inhibition |
Epilepsy | Modulates ion transport to control seizures |
Cancer Research | Inhibits tumor growth through metabolic pathways |
Anti-inflammatory Effects | Reduces COX-2 and iNOS levels, showing promise in inflammatory diseases |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. In the context of myelofibrosis treatment, the compound is believed to inhibit certain enzymes and signaling pathways that contribute to the proliferation of abnormal cells in the bone marrow. This inhibition helps reduce the formation of fibrous tissue and improves blood cell production .
Biological Activity
2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure includes a chlorophenyl moiety and a sulfamoyl group, which are often associated with various therapeutic effects, including antibacterial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The sulfonamide group is particularly noted for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, leading to antimicrobial effects .
Antibacterial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria by disrupting folate synthesis pathways .
Anticancer Properties
Recent studies have indicated that this compound may possess cytotoxic effects against several cancer cell lines. For example, it has been tested against breast, lung, and colon cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis . The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival.
Case Studies
- Antibacterial Efficacy : A study involving the synthesis of novel sulfonamide derivatives highlighted the effectiveness of compounds similar to this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of traditional antibiotics .
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines. The presence of the chlorophenyl and sulfamoyl groups was crucial for enhancing its anticancer activity .
Data Tables
Properties
Molecular Formula |
C15H15ClN2O3S |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-5-1-11(2-6-13)9-15(19)18-10-12-3-7-14(8-4-12)22(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) |
InChI Key |
ITMKYTFEDWQHSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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